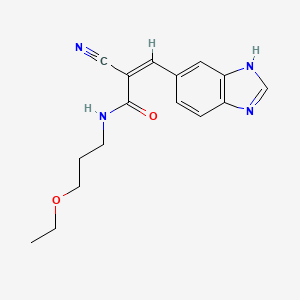
(Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a synthetic organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyano Group: This can be achieved through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Enamide Structure: This step involves the reaction of the benzimidazole derivative with an appropriate acrylonitrile derivative under basic conditions.
Ethoxypropyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It could be used in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, making this compound a potential candidate for biochemical studies.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in the development of new antibiotics.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry
Agriculture: It may be used in the development of new agrochemicals.
Pharmaceuticals: The compound could be a key intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism by which (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide exerts its effects would depend on its specific application. Generally, benzimidazole derivatives interact with biological targets such as enzymes, receptors, or nucleic acids. The cyano and enamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Cyanoacetamide Derivatives: Compounds with similar cyano and amide functionalities.
Ethoxypropyl Substituted Compounds: Molecules with similar alkyl substituents.
Uniqueness
(Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
(Z)-3-(3H-benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-7-3-6-18-16(21)13(10-17)8-12-4-5-14-15(9-12)20-11-19-14/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,18,21)(H,19,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHQJCPAQSKGHU-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC2=C(C=C1)N=CN2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC2=C(C=C1)N=CN2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














